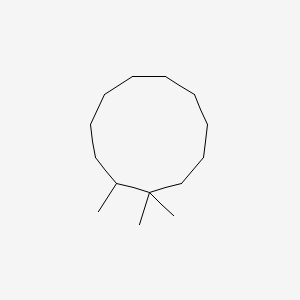

1,1,2-Trimethylcycloundecane

Description

Significance of Medium-Sized Rings (8-11 Membered) in Organic Chemistry

The significance of medium-sized rings in organic chemistry is underscored by their presence in a variety of bioactive natural products. nih.govrsc.orgresearchgate.net These molecular frameworks are not merely chemical curiosities; they are integral to the structure of many therapeutically important molecules. nih.govrsc.org The distinct three-dimensional spatial properties and relative rigidity of medium-sized rings can lead to improved binding affinity with biological receptors. nih.govrsc.org This has sparked considerable interest in their synthesis and application for medicinal purposes within both academic and pharmaceutical research. nih.govrsc.org For some bioactive compounds, it has been suggested that the unique balance between structural rigidity and conformational flexibility in medium-sized rings allows for higher binding affinities to biological targets compared to their small-ring counterparts. acs.orgnih.gov Despite their potential, these rings are currently underrepresented in pharmaceutical compound collections and marketed drugs, largely due to the difficulties encountered in their synthesis. nih.govrsc.org

Unique Synthetic Challenges Associated with Medium-Ring Systems

The synthesis of medium-ring systems is notoriously challenging, a fact that has limited their broader application. acs.orgnih.govmdpi.com Traditional cyclization methods that are effective for forming five- and six-membered rings often fail when applied to the construction of eight- to eleven-membered rings. acs.orgnih.gov The kinetic and thermodynamic barriers to the synthesis of medium-sized rings are typically higher than for other ring sizes. nih.govrsc.org

These difficulties arise from a combination of enthalpic and entropic factors. The molecules are large enough that their formation from a linear precursor is associated with a significant loss of entropy, yet they are small enough to suffer from destabilizing transannular interactions and strain. nih.govrsc.org Transannular strain is a type of steric repulsion between atoms or functional groups that are not directly bonded to each other but are forced into close proximity by the ring's conformation. mdpi.com This, along with torsional strain from eclipsed bonds, makes their formation less favorable. acs.orgnih.gov As a result, ring-expansion strategies are often employed to create these complex structures. nih.govmdpi.com

Overview of Strain Theory in Cyclic Hydrocarbons Relevant to Cycloundecane (B11939692) Architectures

The stability of cyclic hydrocarbons is explained by strain theory. In 1885, Adolf von Baeyer proposed that the stability of cycloalkanes is related to the deviation of their bond angles from the ideal tetrahedral angle of 109.5 degrees. vedantu.com Any deviation from this ideal angle was thought to create angle strain, making the molecule less stable and more reactive. vedantu.com

Baeyer's theory, which assumed all rings to be planar, was successful in explaining the high reactivity of small rings like cyclopropane (B1198618) and cyclobutane (B1203170). vedantu.comgalaxy.aispcmc.ac.in However, it incorrectly predicted that larger rings would be increasingly strained. galaxy.aicutm.ac.in The theory's limitation lies in the fact that rings larger than cyclopropane are not planar. spcmc.ac.in To alleviate angle strain, larger rings, including cycloundecane, adopt puckered, non-planar conformations. spcmc.ac.incutm.ac.in

While puckering reduces angle strain, other types of strain become significant in medium-sized rings. These include:

Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. Cycloalkanes will contort to adopt staggered conformations to minimize this strain. libretexts.org

Transannular Strain: This steric repulsion occurs between non-adjacent atoms that are brought into close proximity across the ring. libretexts.org This is a particularly important destabilizing factor in medium-sized rings from cyclooctane (B165968) to cycloundecane. spcmc.ac.in

Research Findings on 1,1,2-Trimethylcycloundecane

Specific research focused solely on this compound is limited. However, it has been identified as a volatile compound in certain natural products.

| Identified Property | Finding | Source Context |

| Aroma Profile | Described as having a "sweet, floral" aroma. | Identified as a volatile compound in Capsicum chinense peppers. researchgate.net |

| Presence in Pyrolysis | Detected as a pyrolysis product of non-volatile tobacco ingredients. | Found in the pyrolysate under simulated cigarette combustion conditions. researchgate.net |

| Presence in Moxa Smoke | Identified as a component in the smoke from moxibustion. | Detected in an analysis of the chemical components of moxa smoke. researchgate.net |

Structure

3D Structure

Properties

CAS No. |

62376-15-2 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

1,1,2-trimethylcycloundecane |

InChI |

InChI=1S/C14H28/c1-13-11-9-7-5-4-6-8-10-12-14(13,2)3/h13H,4-12H2,1-3H3 |

InChI Key |

HMFAVPQMBDCNQH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCCCCCCC1(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the 1,1,2 Trimethylcycloundecane Framework

Strategies for Eleven-Membered Ring Construction

The construction of eleven-membered rings is a formidable task due to the inherent strain and entropic penalties associated with medium-ring formation. bohrium.com Nevertheless, several effective strategies have been devised, broadly categorized into ring expansion, intramolecular cyclization, and reactions involving reactive intermediates. gatech.edumdpi.comnih.gov These methods provide pathways to complex cyclic architectures that would otherwise be difficult to access. Successful synthesis of eleven-membered lactones, for example, has been increasingly achieved through Ring-Closing Metathesis (RCM), alongside traditional lactonization methods. scielo.br The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.

Ring Expansion Techniques and their Application to Substituted Cycloundecanes

Ring expansion reactions offer a powerful and efficient route to medium-sized rings from more readily available smaller ring precursors. mdpi.com These methods circumvent the challenges of direct cyclization by leveraging the release of ring strain or thermodynamic driving forces to expand the ring system.

One common approach involves the rearrangement of bicyclic systems. For instance, the opening of a cyclopropane-containing bicycle can serve as an effective ring expansion strategy. wikipedia.org A related method, the Buchner ring expansion, converts arenes into seven-membered cycloheptatrienes and can be adapted for larger rings. wikipedia.org Cationic rearrangement reactions, such as the pinacol-type rearrangement, can also induce ring expansion. In these reactions, the migration of an endocyclic bond to an adjacent carbocation leads to the formation of an expanded ring. masterorganicchemistry.com This is particularly favorable when it relieves ring strain, such as the expansion of a cyclobutane (B1203170) to a cyclopentane. masterorganicchemistry.com

Gold-catalyzed ring expansions of derivatives like cyclopropyl (B3062369) alkynes have also emerged as a versatile tool. beilstein-journals.org These reactions can proceed through different pathways, leading to a variety of substituted cyclic products.

| Ring Expansion Method | Precursor Type | Product Ring Size | Key Features |

| Cyclopropane (B1198618) Opening | Bicyclic system with cyclopropane | Expanded ring | Driven by release of strain. wikipedia.org |

| Buchner Reaction | Arene | Cycloheptatriene (and larger) | Involves carbene addition. wikipedia.org |

| Pinacol-type Rearrangement | Cyclic system with adjacent leaving group and migrating group | Expanded ring | Cationic rearrangement. masterorganicchemistry.com |

| Gold-Catalyzed Expansion | Cyclopropyl alkynes | Cyclobutanes, etc. | Versatile, mild conditions. beilstein-journals.org |

Intramolecular Cyclization Approaches for Medium-Ring Formation

Intramolecular cyclization is a direct and attractive strategy for forming cyclic molecules, including eleven-membered rings. bohrium.comcdnsciencepub.com However, the formation of medium-sized rings via this approach is challenging due to unfavorable thermodynamics and kinetics. bohrium.com To overcome these hurdles, several specialized techniques have been developed.

A classic and effective method to favor intramolecular cyclization over competing intermolecular polymerization is the use of high-dilution conditions. cdnsciencepub.comresearchgate.net By maintaining a very low concentration of the acyclic precursor, the probability of one end of the molecule reacting with the other end is increased relative to reacting with another molecule. This technique has been successfully applied to the synthesis of 11- and 12-membered rings through the intramolecular displacement of allylic or propargylic chlorides by a malonate anion. cdnsciencepub.com While effective, this method can require large solvent volumes and long reaction times.

Ring-Closing Metathesis (RCM) has become a powerful and widely used method for the synthesis of unsaturated rings of various sizes, including 5- to 30-membered rings. wikipedia.orgorganic-chemistry.org The reaction, typically catalyzed by ruthenium complexes like the Grubbs or Hoveyda-Grubbs catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile ethylene (B1197577) byproduct, which drives the reaction to completion. wikipedia.orgorganic-chemistry.org RCM is valued for its functional group tolerance and its ability to form previously hard-to-access ring sizes. wikipedia.orgd-nb.info The synthesis of the eleven-membered rings of complex natural products like epothilone (B1246373) and nakadomarin A has been achieved using RCM, highlighting its utility. nih.govresearchgate.net

| RCM Catalyst Generation | Key Characteristics | Application Example |

| First Generation Grubbs | Ruthenium-based, good for less demanding substrates. | General olefin metathesis. wikipedia.org |

| Second Generation Grubbs | Higher activity, broader substrate scope, including more electron-poor and sterically hindered olefins. organic-chemistry.orgd-nb.info | Synthesis of complex nitrogen heterocycles. d-nb.info |

| Hoveyda-Grubbs Catalysts | More stable and can be recycled. | Synthesis of tetrasubstituted cyclic chloroalkenes. d-nb.info |

| Stereoselective Catalysts (Mo, W) | Provide control over the geometry (E/Z) of the newly formed double bond. nih.gov | Stereoselective synthesis of macrocyclic alkenes like epothilone C. nih.gov |

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester, which is a valuable precursor for cyclic ketones. fiveable.me This reaction is most effective for forming five- and six-membered rings, but with modifications, it can be applied to larger rings. fiveable.mewikipedia.org

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to produce an α-hydroxyketone (an acyloin). wikipedia.org A key advantage of the acyloin condensation for macrocycle synthesis is that the reaction occurs on the surface of the sodium metal, making high dilution less critical than in other cyclization methods. wikipedia.org This has made it a useful tool for preparing larger rings that are inaccessible by methods like the Dieckmann condensation. wikipedia.org The use of trapping agents like chlorotrimethylsilane (B32843) can significantly improve yields by capturing the intermediate enediolate. orgsyn.org

Novel Cyclization Reactions Mediated by Reactive Intermediates

The generation of highly reactive intermediates provides another avenue for the construction of challenging ring systems. These intermediates can undergo cyclization reactions that might not be feasible under standard conditions.

Anodic electrochemistry offers a method to generate radical cations from electron-rich olefins under neutral conditions. nih.gov These radical cations can then undergo intramolecular cyclization. This technique allows for systematic probing and optimization of the reaction mechanism. nih.gov

Photocatalytic reactions using metal polypyridyl complexes can also generate radical intermediates. rsc.org Depending on the additives used (Lewis or Brønsted acids), these reactions can be directed towards different cyclization pathways, offering a degree of control over the final product. rsc.org

Thiyl radicals, generated from thiols or disulfides, are versatile intermediates for initiating carbocyclization cascades. mdpi.com The addition of a thiyl radical to an unsaturated system can trigger a sequence of cyclization events, leading to complex cyclic structures.

Vinyl carbocations, generated catalytically from vinyl toluenesulfonates, can undergo intramolecular Friedel-Crafts reactions to form 8- and 9-membered rings, demonstrating the potential of these reactive species for medium-ring synthesis. nih.gov

Stereocontrol in the Synthesis of Multiply Substituted Cycloundecanes

The synthesis of specific stereoisomers of 1,1,2-trimethylcycloundecane necessitates precise control over the spatial arrangement of the three methyl groups on the cycloundecane (B11939692) ring. This requires the application of diastereoselective and enantioselective synthetic methods. The inherent conformational flexibility of the cycloundecane ring adds a layer of complexity to achieving high stereoselectivity. researchgate.net

Diastereoselective and Enantioselective Approaches to this compound Stereoisomers

Several modern synthetic strategies can be envisioned for the stereocontrolled synthesis of the this compound core. These methods often rely on intramolecular reactions of carefully designed acyclic precursors.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of a wide range of unsaturated rings, including macrocycles. acs.orgnih.govorganic-chemistry.org For the synthesis of a this compound precursor, a diene substrate bearing the requisite methyl groups could be subjected to RCM. The stereochemistry of the final saturated compound would be established through a subsequent diastereoselective hydrogenation of the resulting cycloundecene. The diastereoselectivity of the RCM reaction itself can be influenced by the choice of catalyst and the pre-existing stereocenters in the acyclic chain. scholaris.canih.govmdpi.com For an enantioselective approach, a chiral RCM catalyst could be employed to desymmetrize a prochiral diene, leading to an enantioenriched cycloundecene. mdpi.com

| Method | Description | Potential for Stereocontrol | Key Considerations |

| Ring-Closing Metathesis (RCM) | Intramolecular metathesis of a diene to form a cyclic alkene. | Diastereoselectivity can be substrate-controlled. Enantioselectivity can be achieved with chiral catalysts. | Requires synthesis of a suitable acyclic diene precursor. The E/Z selectivity of the resulting double bond depends on ring strain and catalyst. organic-chemistry.org |

| Intramolecular Aldol (B89426) Condensation | Cyclization of a dicarbonyl compound to form a β-hydroxy ketone, which can be further dehydrated. | Diastereoselectivity is influenced by the formation of a thermodynamically favored chair-like transition state. Enantioselectivity can be achieved using chiral catalysts or auxiliaries. mdpi.commasterorganicchemistry.com | Best suited for the formation of 5- and 6-membered rings, but can be applied to larger rings under high dilution conditions. nih.govspcmc.ac.in |

| Dieckmann Condensation | Intramolecular condensation of a diester to form a β-keto ester. | Diastereoselectivity can be influenced by the reaction conditions and the substitution pattern of the acyclic precursor. researchgate.netresearchgate.netorganic-chemistry.org | Generally effective for 5- and 6-membered rings, but applicable to larger rings. The presence of an enolizable proton in the product drives the reaction to completion. organic-chemistry.org |

| Radical Cyclization | Intramolecular addition of a radical to a multiple bond. | Stereoselectivity is often high due to the formation of well-defined transition states. nih.govwikipedia.org Chiral auxiliaries can be used for enantioselective transformations. wikipedia.org | Requires a method for selective radical generation and trapping. wikipedia.org |

Intramolecular Aldol Condensation: An intramolecular aldol reaction of a long-chain diketone could be employed to construct the cycloundecane ring. masterorganicchemistry.comnih.govspcmc.ac.in The stereochemical outcome of such a cyclization is often dictated by the formation of the most stable chair-like transition state, which minimizes steric interactions. By carefully positioning the methyl groups in the acyclic precursor, it is possible to favor the formation of a specific diastereomer. Enantioselective variants of the intramolecular aldol reaction, utilizing chiral catalysts or auxiliaries, could provide access to enantioenriched cycloundecanone (B1197894) precursors. mdpi.com

Dieckmann Condensation: Similar to the aldol condensation, the Dieckmann condensation of a suitably substituted acyclic diester offers a route to a functionalized cycloundecanone ring. researchgate.netorganic-chemistry.org The stereoselectivity of the Dieckmann cyclization can be influenced by the base used and the reaction conditions. The formation of a stable enolate of the resulting β-keto ester is a key driving force for this reaction. organic-chemistry.org The introduction of chiral auxiliaries onto the ester groups could potentially lead to an enantioselective cyclization.

Radical Cyclization: Intramolecular radical cyclizations are known for their ability to form rings with high stereoselectivity, even in complex systems. nih.govwikipedia.org A plausible approach would involve the generation of a radical on a long-chain precursor containing an appropriately positioned double bond. The stereochemical outcome of the cyclization is governed by the preferred geometry of the transition state. Chiral auxiliaries attached to the acyclic precursor can be used to induce enantioselectivity in the cyclization process. wikipedia.org

Influence of Methyl Substituents on Reaction Stereoselectivity

The presence and relative stereochemistry of the methyl groups on the cycloundecane precursor can significantly influence the stereochemical outcome of subsequent reactions. This influence is primarily due to steric and conformational effects.

Conformational Control: Substituted cycloundecanes exist as a mixture of several low-energy conformations. researchgate.netacs.org The preferred conformation places bulky substituents in positions that minimize transannular steric interactions (interactions across the ring) and torsional strain. researchgate.net In the case of this compound, the gem-dimethyl group at the C1 position and the methyl group at the C2 position will restrict the conformational flexibility of the ring, leading to a more defined three-dimensional structure. This conformational locking can, in turn, influence the facial selectivity of reactions at other positions on the ring. For instance, the approach of a reagent to a carbonyl group on the ring may be hindered from one face by one or more of the methyl groups in the preferred conformation.

Steric Hindrance: The methyl groups can sterically hinder the approach of reagents, leading to diastereoselective transformations. For example, in the alkylation of a cycloundecanone enolate derived from a precursor to this compound, the existing methyl groups will direct the incoming electrophile to the less hindered face of the enolate. rsc.orgubc.ca The degree of diastereoselectivity will depend on the effective size of the methyl groups in the transition state and the nature of the electrophile.

| Reaction Type | Influence of Methyl Groups | Expected Outcome |

| Alkylation of Enolates | The existing methyl groups will direct the incoming electrophile to the less hindered face of the enolate. | High diastereoselectivity is expected, favoring the formation of one diastereomer over the other. rsc.orgrsc.org |

| Reduction of Ketones | The methyl groups will hinder the approach of the reducing agent to one face of the carbonyl group. | Diastereoselective formation of one alcohol stereoisomer. The selectivity will depend on the size of the reducing agent. |

| Epoxidation of Alkenes | The methyl groups will direct the epoxidizing agent to the less sterically encumbered face of the double bond. | Formation of a single diastereomer of the epoxide. |

The principles of stereocontrol observed in smaller, more rigid cyclic systems, such as cyclohexanes, can often be extrapolated to larger rings, although the increased flexibility of the latter can sometimes lead to lower selectivity. spcmc.ac.inlibretexts.org A thorough understanding of the conformational preferences of the this compound ring system is therefore crucial for predicting and controlling the stereochemical outcome of synthetic transformations. researchgate.netacs.org

Stereochemical and Conformational Analysis of 1,1,2 Trimethylcycloundecane

Fundamental Principles of Stereoisomerism in Substituted Cycloalkanes

Stereoisomers are compounds that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. chemrevise.org In substituted cycloalkanes, the cyclic structure restricts rotation around the carbon-carbon single bonds of the ring, giving rise to distinct forms of stereoisomerism. masterorganicchemistry.com Chemists typically use wedge-and-dash notation to represent the three-dimensional orientation of substituents relative to the pseudo-plane of the ring. libretexts.org

| Type of Isomerism | Description | Applicability to 1,1,2-Trimethylcycloundecane |

|---|---|---|

| Configurational Isomerism | Isomers that can only be interconverted by breaking and reforming chemical bonds. Includes enantiomers and diastereomers. | The molecule possesses a chiral center, leading to enantiomers ((R) and (S) forms). |

| Conformational Isomerism | Isomers (conformers) that can be interconverted by rotation about single bonds (e.g., ring flipping). | The flexible eleven-membered ring can exist in numerous, rapidly interconverting conformations. |

| Geometric (cis/trans) Isomerism | A type of diastereomerism describing the relative orientation of substituents on a ring. 'Cis' indicates the same side; 'trans' indicates opposite sides. chemguide.co.uk | Not directly applicable in the standard sense due to the 1,1,2-substitution pattern. Stereochemistry is defined by the R/S configuration at the chiral center. |

A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. khanacademy.org The presence of a single chiral center in a molecule renders it chiral, meaning it is non-superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers. khanacademy.org In the case of this compound, the carbon atom at position 2 (C2) is a chiral center. It is attached to four distinct groups: a hydrogen atom, a methyl group, the C1 carbon of the ring (which is substituted with two methyl groups), and the C3 carbon of the ring. Consequently, this compound can exist as a pair of enantiomers: (R)-1,1,2-trimethylcycloundecane and (S)-1,1,2-trimethylcycloundecane. stackexchange.com

Axial chirality is a different form of chirality that does not require a traditional chiral center. It arises from the non-planar arrangement of four groups about a chiral axis, typically due to restricted rotation around a bond. This phenomenon is most common in atropisomers of substituted biaryl compounds. While theoretically possible in large, sterically hindered cyclic molecules, there is no specific evidence to suggest that this compound exhibits stable axial chirality under normal conditions.

Geometric isomerism in cycloalkanes describes the relative orientation of two substituents with respect to the ring. libretexts.org If two substituents point to the same face of the ring, they are designated cis, whereas if they point to opposite faces, they are designated trans. masterorganicchemistry.comlibretexts.org This type of isomerism is a form of diastereomerism, where the isomers are not mirror images of each other.

For this compound, the application of cis/trans nomenclature is not straightforward. Standard cis/trans notation is used for disubstituted rings, for example, to distinguish between cis-1,2-dimethylcycloundecane and trans-1,2-dimethylcycloundecane. In this compound, the stereochemistry is defined by the absolute configuration (R or S) at the single chiral center (C2), which determines the spatial relationship between the C2-methyl group and the rest of the molecule. The two methyl groups on C1 make it impossible to define a simple cis or trans relationship for the C2-methyl group relative to a single substituent on C1. Therefore, the stereoisomerism in this specific compound is described in terms of enantiomers, not geometric isomers.

Conformational Dynamics of Eleven-Membered Rings

Eleven-membered rings are classified as medium-sized rings and are characterized by significant conformational flexibility. fiveable.me Unlike the well-defined chair conformation of cyclohexane (B81311), cycloundecane (B11939692) and its derivatives can adopt a variety of low-energy conformations. libretexts.org These conformations are in rapid equilibrium, interconverting through low-energy pathways. The study of these dynamics often requires low-temperature NMR spectroscopy to "freeze out" individual conformers. researchgate.net

Computational and experimental studies have identified several low-energy conformations for the parent cycloundecane molecule. At a low temperature of -183.1 °C, cycloundecane exists as a mixture of two primary conformations. researchgate.net

| Conformation | Approximate Population | Symmetry |

|---|---|---|

| openochem.org | ~59% | C₁ |

| pressbooks.pub | ~41% | C₂ |

Data sourced from Pawar et al. (2006). researchgate.net

The various conformations of cycloundecane and its derivatives interconvert via pathways that involve rotations around C-C bonds, a process often referred to as ring inversion or pseudorotation. These interconversions must surmount specific energy barriers. For the related compound cycloundecanone (B1197894), free-energy barriers for interconversion between its major conformations have been determined to be in the range of 8.4 to 9.5 kcal/mol. researchgate.net

For this compound, the energy barriers for conformational interconversion are expected to be higher than those for the unsubstituted cycloundecane. The presence of the methyl groups, particularly the sterically demanding 1,1,2-trisubstituted pattern, would likely increase the energy of the transition states that occur during ring inversion. youtube.com The movement of these bulky groups past other parts of the ring during conformational changes would introduce additional steric and torsional strain, thus raising the activation energy for the process.

Analysis of Intramolecular Strain in this compound

| Type of Strain | Origin | Relevance to this compound |

|---|---|---|

| Angle Strain (Baeyer Strain) | Deviation of bond angles from the ideal tetrahedral value of 109.5°. | Largely minimized. The flexible eleven-membered ring can pucker into non-planar conformations that allow bond angles to be close to the ideal 109.5°. libretexts.org |

| Torsional Strain (Pitzer Strain) | Repulsion between electrons in eclipsed bonds on adjacent atoms. | Significant. The molecule avoids fully eclipsed interactions by adopting staggered or gauche arrangements. The 1,2-substitution pattern introduces a gauche-butane-like interaction between the C2-methyl group and one of the C1-methyl groups. |

| Transannular Strain (Prelog Strain) | Steric repulsion between non-adjacent atoms or groups that are forced into close proximity across the ring. wikipedia.org | This is a dominant factor in medium-sized rings. fiveable.mewikipedia.org The molecule must adopt conformations that minimize the repulsive interactions of inward-pointing hydrogen atoms and, crucially, the three methyl groups, which will strongly prefer pseudo-equatorial orientations to avoid the ring's interior. |

In this compound, the primary challenge for the molecule is to adopt a three-dimensional shape that simultaneously minimizes torsional strain from its substituents and the severe transannular strain characteristic of the cycloundecane ring. The puckered conformations of the ring are a direct consequence of this energy minimization, allowing C-H and C-C bonds to adopt more staggered arrangements and keeping cross-ring atoms at a comfortable distance. The presence of the three methyl groups significantly raises the potential for steric and transannular strain, making the molecule's conformational landscape a delicate balance of these competing destabilizing interactions.

Angle Strain Contributions in the Cycloundecane Ring

While significant angle compression is avoided, certain conformations of medium-sized rings can lead to bond angles becoming larger than 109.5°, a phenomenon sometimes referred to as large-angle strain. wikipedia.org Nevertheless, compared to other sources of strain in the molecule, angle strain is not the predominant destabilizing factor in the cycloundecane ring system. maricopa.edu The ring's ability to contort itself ensures that the energetic penalty from distorted bond angles is relatively low.

Torsional Strain (Pitzer Strain) Arising from Eclipsing Interactions

Torsional strain, also known as Pitzer strain, results from the repulsion between electron clouds of atoms or groups on adjacent carbons that are in an eclipsed or nearly-eclipsed conformation. wikipedia.orgucla.edukhanacademy.org In a strain-free molecule like the chair conformation of cyclohexane, all bonds along the ring are perfectly staggered, eliminating torsional strain. libretexts.orgkhanacademy.org

For medium-sized rings like cycloundecane, achieving a fully staggered conformation for all C-C bonds simultaneously is geometrically impossible. The ring's inherent flexibility allows it to twist and pucker to alleviate some of these eclipsing interactions, but they cannot be completely avoided. libretexts.org Consequently, torsional strain is a significant component of the total ring strain in cycloundecane. maricopa.edu The molecule must adopt a conformation that represents a compromise, minimizing both torsional and other strains, even if it means some bonds will retain a degree of eclipsing. maricopa.edu

Transannular Strain (Prelog Strain) in this compound

Transannular strain, or Prelog strain, is a defining characteristic of medium-sized rings. wikipedia.orgdbpedia.orgic.ac.uk It is a form of steric strain caused by the spatial crowding of atoms or groups located across the ring from one another. libretexts.orglibretexts.org In conformations of 8- to 11-membered rings, some substituent hydrogen atoms are forced to point towards the ring's interior, leading to repulsive van der Waals interactions as their electron clouds come into close proximity. dalalinstitute.comic.ac.uk

In the case of this compound, this effect is substantially magnified. The presence of three bulky methyl groups introduces significant steric hindrance. The gem-dimethyl groups on one carbon (C1) and the adjacent methyl group on the next (C2) create a highly crowded region of the molecule. In any stable conformation, the cycloundecane ring will arrange itself to minimize these interactions, but it is unavoidable that these methyl groups will be forced into close contact with hydrogen atoms on non-adjacent carbons (e.g., at C5, C6, or C7 positions) across the ring. These severe transannular interactions are a major source of instability and play a dominant role in determining the preferred conformation of this compound.

Quantitative Assessment of Ring Strain Energy

The total strain energy of a cycloalkane can be determined experimentally by comparing its heat of combustion per methylene (B1212753) (-CH₂) group to that of a strain-free reference, such as a long-chain alkane. libretexts.orglibretexts.org For medium-sized rings, this total strain energy is a cumulative result of angle, torsional, and transannular strains.

Cycloundecane (C₁₁H₂₂) possesses significant ring strain. Different sources report slightly different values, but they are in close agreement. The total strain energy has been reported as 11.3 kcal/mol. wikipedia.org Another source calculates the total strain energy to be 46 kJ/mol, which is equivalent to approximately 11.0 kcal/mol. ic.ac.uk This value is characteristic of the elevated strain found in medium rings, which are more strained than cyclohexane but generally less so than small, highly constrained rings like cyclopropane (B1198618) and cyclobutane (B1203170).

The introduction of the three methyl groups in this compound would be expected to further increase the total strain energy of the molecule due to the additional torsional and severe transannular interactions they introduce.

| Cycloalkane (Ring Size) | Total Strain Energy (kcal/mol) | Total Strain Energy (kJ/mol) |

|---|---|---|

| Cyclopropane (3) | 27.5 | 115.1 |

| Cyclobutane (4) | 26.3 | 110.0 |

| Cyclopentane (5) | 6.2 | 25.9 |

| Cyclohexane (6) | 0.1 | 0.4 |

| Cyclodecane (10) | 12.4 | 51.9 |

| Cycloundecane (11) | 11.3 | 47.3 |

| Cyclododecane (12) | 4.1 | 17.2 |

Computational and Theoretical Investigations of 1,1,2 Trimethylcycloundecane

Molecular Mechanics and Force Field Calculations for Conformational Analysis

Molecular mechanics (MM) is a computational method that uses classical mechanics to model the potential energy surface of molecules. For a flexible, medium-to-large ring system like 1,1,2-Trimethylcycloundecane, identifying all low-energy conformers is a significant challenge due to the vast number of possible spatial arrangements.

Force field calculations are the cornerstone of this analysis. A force field is a set of parameters and equations used to calculate the potential energy of a molecule as a function of its atomic coordinates. These calculations account for various energy components, including bond stretching, angle bending, torsional strain (rotation around bonds), and non-bonded van der Waals and electrostatic interactions. For large cycloalkanes, torsional and transannular strain (steric interactions across the ring) are particularly crucial in determining the most stable conformations. fiveable.me

A systematic conformational search for this compound would involve using algorithms to explore the potential energy surface and locate energy minima. The presence of three methyl groups—two geminal (on C1) and one vicinal (on C2)—adds another layer of complexity, as their orientations (axial-like vs. equatorial-like) significantly influence the stability of each conformer. The analysis would aim to identify the global minimum energy structure and rank other conformers by their relative energies.

Table 1: Illustrative Results of a Hypothetical Molecular Mechanics Conformational Search for this compound

| Conformer ID | Description of Ring Conformation | Methyl Group Orientations (C1, C1, C2) | Relative Energy (kcal/mol) |

| Conf-1 | e.g., Boat-Chair-Boat (BCB) | Equatorial-like, Axial-like, Equatorial-like | 0.00 (Global Minimum) |

| Conf-2 | e.g., Twist-Chair-Chair (TCC) | Axial-like, Equatorial-like, Equatorial-like | [Calculated Value > 0] |

| Conf-3 | e.g., Twist-Boat-Chair (TBC) | Equatorial-like, Equatorial-like, Axial-like | [Calculated Value > 0] |

| ... | ... | ... | ... |

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical methods provide a more accurate description of molecular properties by solving the Schrödinger equation. These methods are computationally more intensive than molecular mechanics but offer deeper insights into electronic effects, precise geometries, and relative energies.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For this compound, DFT would be employed to re-optimize the geometries of the low-energy conformers initially identified by molecular mechanics.

This process provides more accurate relative energies and precise structural parameters (bond lengths, bond angles, and dihedral angles). DFT calculations can elucidate how the methyl substituents affect the electronic distribution within the cycloundecane (B11939692) ring and can quantify the energetic penalties associated with different substituent orientations. The choice of functional and basis set is critical for obtaining reliable results and would typically be benchmarked against known experimental data for similar molecules.

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer a "gold standard" for computational accuracy, though at a significant computational cost.

For this compound, these methods would be used to calculate highly accurate single-point energies for the key conformers optimized with DFT. This approach helps to validate the results from less computationally demanding methods. Ab initio calculations are particularly useful for quantifying the different components of ring strain, such as angle strain (deviation from ideal bond angles) and torsional strain, providing a fundamental understanding of the factors governing conformational preferences.

Simulation of Reaction Pathways and Transition States

Computational methods are invaluable for exploring the mechanisms of chemical reactions. For this compound, this could involve studying its thermal decomposition, rearrangement, or reactions with other chemical species.

To study a transformation of this compound, computational chemists would model the entire reaction pathway from reactants to products. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. DFT is a common method for optimizing the geometry of transition states.

Once a transition state is located and confirmed (characterized by a single imaginary vibrational frequency), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactant and product, confirming that the located TS is indeed the correct one for the reaction of interest. The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative prediction of the reaction rate. For example, a hypothetical ring-contraction reaction could be modeled to understand its feasibility and stereochemical outcome.

Prediction of Spectroscopic Parameters from Theoretical Models

Computational chemistry can predict various spectroscopic properties, which is a crucial step in identifying and characterizing unknown compounds or their conformers. These theoretical predictions can be compared directly with experimental spectra.

For this compound, DFT calculations would be used to predict key spectroscopic data:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be calculated. The predicted spectra for different low-energy conformers can be averaged based on their calculated Boltzmann population to generate a theoretical spectrum that accounts for the dynamic conformational equilibrium of the molecule.

Infrared (IR) Spectroscopy: Vibrational frequencies and their corresponding intensities can be computed. The calculated IR spectrum provides a unique fingerprint for the molecule's structure. Specific vibrational modes, such as C-H stretching and bending, can be assigned to calculated peaks, aiding in the interpretation of experimental IR data.

Table 2: Hypothetical Predicted Spectroscopic Data for the Most Stable Conformer of this compound

| Spectroscopic Parameter | Predicted Value/Region | Notes |

| ¹³C NMR Chemical Shift | [Calculated ppm values for each unique carbon] | Values would be sensitive to the local chemical environment and conformation. |

| ¹H NMR Chemical Shift | [Calculated ppm values for each unique proton] | Methyl proton signals would be distinct based on their axial/equatorial character. |

| Key IR Vibrational Frequencies | ~2850-2960 cm⁻¹ | C-H stretching modes of the alkyl chain and methyl groups. |

| ~1450-1470 cm⁻¹ | CH₂ scissoring and CH₃ asymmetric bending modes. |

Reaction Chemistry and Mechanistic Studies of 1,1,2 Trimethylcycloundecane Derivatives

General Principles of Organic Reaction Mechanisms Applied to Cycloundecanes

The reaction mechanisms of cycloundecanes are intrinsically linked to their conformational behavior and inherent ring strain. Unlike smaller, more rigid rings or larger, more flexible macrocycles, medium-sized rings like cycloundecane (B11939692) exist in a delicate balance of several strain factors. These include angle strain (deviation from ideal sp³ bond angles), Pitzer strain (torsional strain from eclipsing C-H bonds), and, most notably, transannular strain. stackexchange.comwikipedia.org

Transannular strain, or Prelog strain, arises from repulsive non-bonded interactions between substituents or hydrogen atoms forced into close proximity across the ring's interior. stackexchange.com For a cycloundecane ring, this strain is a dominant energetic feature, compelling the molecule to adopt specific puckered conformations to minimize these unfavorable interactions. Computational and spectroscopic studies have shown that cycloundecane itself can exist as a mixture of several low-energy conformations. drugfuture.com The presence of a gem-dimethyl group and an adjacent methyl group in 1,1,2-trimethylcycloundecane would significantly influence the conformational equilibrium, favoring geometries that position these bulky alkyl groups in pseudo-equatorial positions to reduce steric clash.

These conformational preferences are critical in determining reaction pathways. For instance, reactions proceeding through carbocation intermediates will be heavily influenced by the ring's ability to accommodate the change in geometry from tetrahedral to trigonal planar at the cationic center. Furthermore, the close spatial relationship of atoms across the ring facilitates transannular reactions, such as hydride shifts or cyclizations, where a reaction occurs between non-adjacent atoms. scripps.edu The stereochemistry of products formed from reactions on the cycloundecane core is also dictated by the accessibility of reagents to specific faces of the molecule, which is a direct consequence of its preferred conformation.

Functionalization Strategies for the this compound Core

Direct functionalization of a saturated carbocycle like this compound is challenging due to the inertness of its C-H bonds. However, modern synthetic methodologies offer potential pathways for its modification.

Regioselective and Chemoselective Modifications

Achieving regioselectivity in the functionalization of this compound would be a primary challenge. The molecule presents several distinct types of C-H bonds: primary (methyl groups), secondary (multiple CH₂ groups on the ring), and tertiary (at the C-2 position).

Radical Halogenation: This classic method would likely exhibit poor selectivity. While the tertiary C-H bond at the C-2 position is typically more reactive towards radical abstraction, the statistical abundance of secondary C-H bonds on the eleven-membered ring could lead to a complex mixture of monochlorinated or monobrominated products. The gem-dimethyl group at C-1 sterically hinders the adjacent C-2 and C-11 positions, potentially directing abstraction to more accessible sites on the opposite side of the ring.

C-H Activation/Oxidation: More advanced methods involving transition-metal-catalyzed C-H activation could offer greater control. However, directing the catalyst to a specific C-H bond in the absence of a directing group is difficult. Oxidative functionalization using strong oxidants would likely be unselective and could lead to ring-opening.

Derivatization for Exploring Chemical Reactivity

To study the reactivity of the this compound scaffold, derivatives bearing functional groups would need to be synthesized, likely through multi-step sequences rather than direct functionalization. For instance, if a ketone derivative (e.g., 1,1,2-trimethylcycloundecan-x-one) could be prepared, it would open numerous avenues for exploring reactivity.

The table below outlines hypothetical derivatization strategies starting from a functionalized precursor and their potential applications in reactivity studies.

| Starting Material | Reagent/Reaction | Derivative Product | Purpose of Derivatization |

| 1,1,2-Trimethylcycloundecene | Hydroboration-Oxidation | 1,1,2-Trimethylcycloundecanol | Introduce a hydroxyl group for further functionalization or to study neighboring group participation. |

| 1,1,2-Trimethylcycloundecanol | PCC or Swern Oxidation | 1,1,2-Trimethylcycloundecanone | Create an electrophilic center for nucleophilic additions and alpha-functionalization studies. |

| 1,1,2-Trimethylcycloundecanone | Wolff-Kishner Reduction | This compound | Confirm the carbon skeleton after a synthetic sequence. |

| 1,1,2-Trimethylcycloundecene | Epoxidation (e.g., with m-CPBA) | 1,1,2-Trimethylcycloundecene Oxide | Generate a strained epoxide ring to study acid- and base-catalyzed ring-opening reactions. |

This table is based on general organic reactions and assumes the synthesis of a suitable unsaturated precursor.

Ring-Opening and Ring-Contraction Reactions of Trimethylcycloundecane

The significant ring strain inherent in medium-sized rings can be a driving force for reactions that alter the ring structure. libretexts.orgresearchgate.net

Ring-Opening Reactions: Under harsh conditions, such as acid-catalyzed reactions at high temperatures, the cycloundecane ring could undergo cleavage. researchgate.net The reaction would likely proceed via protonation of a C-C bond to form a transient pentacoordinate carbon species, followed by cleavage to generate a carbocation on a long alkyl chain. For instance, acid-catalyzed opening of a hypothetical 1,1,2-trimethylcycloundecanol derivative could be initiated by protonation of the hydroxyl group, which then departs as water. The resulting secondary or tertiary carbocation could trigger a ring-opening event to relieve strain, although rearrangements are more likely.

Ring-Contraction Reactions: Ring contractions are common in medium-sized rings, as they can lead to the formation of more stable, smaller rings (e.g., a substituted cyclohexane (B81311) or cyclodecane). chemistrysteps.comwikipedia.orgresearchgate.net Such reactions are often driven by the formation of a more stable carbocation.

Consider the formation of a carbocation at the C-3 position of the this compound ring. A subsequent 1,2-alkyl shift involving one of the ring carbons could lead to a ring-contracted product. This process transforms a secondary carbocation on an 11-membered ring into a tertiary carbocation on a more stable 10-membered ring, providing a thermodynamic driving force for the reaction. chemistrysteps.com

Fragmentation Pathways Under Energetic Conditions

Under energetic conditions, such as those found in mass spectrometry (electron ionization) or flash vacuum pyrolysis, the this compound molecule would be expected to undergo characteristic fragmentation. rsc.org The fragmentation pathways are generally governed by the stability of the resulting radical cations and neutral fragments.

For this compound, the following fragmentation pathways can be predicted:

Loss of a Methyl Group: Cleavage of a C-C bond to lose a methyl radical (•CH₃) is a common pathway for methylated alkanes. This would result in a fragment ion with a mass-to-charge ratio (m/z) of M-15. Cleavage would preferentially occur at the C1-C(Me) or C2-C(Me) bonds to form a tertiary or secondary carbocation, respectively.

Loss of an Ethyl Group: Cleavage adjacent to the gem-dimethyl group could lead to the loss of an ethyl radical (•C₂H₅) via cleavage of the C2-C3 bond and subsequent rearrangement, resulting in an M-29 fragment.

Cleavage alpha to the Gem-Dimethyl Group: The quaternary carbon at C-1 is a point of stability. Fragmentation is often initiated at such sites. Cleavage of the C1-C2 or C1-C11 bonds would be a primary fragmentation event.

Ring Cleavage: The molecular ion could undergo ring-opening to form a linear radical cation, which would then fragment further through pathways typical for long-chain alkanes, leading to a series of fragment ions separated by 14 mass units (CH₂). rsc.org

The table below summarizes the predicted major fragmentation pathways for this compound under electron ionization mass spectrometry.

| Fragmentation Process | Neutral Loss | Predicted m/z of Fragment Ion | Notes |

| Loss of Methyl Radical | •CH₃ | M-15 | Formation of a stable carbocation on the ring. |

| Loss of Ethyl Radical | •C₂H₅ | M-29 | Involves cleavage and rearrangement. |

| Alpha-Cleavage at C1 | Larger Alkyl Radical | Variable | Cleavage of C1-C2 or C1-C11 bond. |

| Ring-Opening followed by Cleavage | Various Alkenes | Series of ions | Characteristic pattern for aliphatic chains. |

M represents the molecular weight of this compound.

Rearrangement Reactions in Highly Substituted Cycloalkanes

Carbocation intermediates generated from highly substituted cycloalkanes are prone to rearrangement to form more stable species. bdu.ac.inbyjus.com The Wagner-Meerwein rearrangement, a class of carbocation 1,2-rearrangements, is particularly relevant. libretexts.orgwikipedia.org

In the context of the this compound skeleton, the formation of a carbocation at any secondary carbon on the ring would create an opportunity for rearrangement.

1,2-Hydride Shift: A hydrogen atom from an adjacent carbon can migrate with its pair of electrons to the cationic center. For example, a carbocation at C-4 could undergo a 1,2-hydride shift from C-3 or C-5. A particularly favorable shift would be one that moves a secondary carbocation to the tertiary C-2 position.

1,2-Methanide Shift: A methyl group can also migrate. If a carbocation were to form at C-2 (for instance, from the departure of a leaving group), a methyl group from the C-1 gem-dimethyl group could migrate to C-2. This would transform a tertiary carbocation into another tertiary carbocation, a process that could be driven by subtle changes in ring strain. masterorganicchemistry.comwikipedia.org

Transannular Hydride Shift: The conformational flexibility of the cycloundecane ring brings non-adjacent carbons into close proximity. This allows for transannular hydride shifts (e.g., a 1,4- or 1,5-hydride shift), where a hydrogen atom is transferred across the ring. masterorganicchemistry.com Such shifts can be competitive with 1,2-shifts and lead to rearranged products that are not immediately obvious from the initial structure. The specific geometry of the carbocation intermediate would determine the feasibility of such a transannular process. youtube.com

These rearrangement pathways mean that reactions involving carbocation intermediates on the this compound ring are likely to produce a mixture of products, reflecting the complex potential energy surface connecting various isomeric cations. msu.edumasterorganicchemistry.com

Based on a comprehensive review of available scientific literature, there is insufficient specific data for the compound "this compound" to generate the detailed and scientifically accurate article as requested. Publicly accessible chemical and spectroscopic databases lack specific research findings and detailed experimental data for this particular molecule.

Information is available for related but structurally distinct compounds, such as various isomers of trimethylcyclohexane and other cycloundecane derivatives. However, extrapolating spectroscopic data (NMR, FT-IR, Raman, MS) from these analogues would not be scientifically valid, as these properties are highly dependent on the specific molecular structure, including ring size, and the precise placement of substituent groups.

To provide a "thorough, informative, and scientifically accurate" article with "detailed research findings" as instructed, specific experimental data from peer-reviewed studies on this compound is required. Without such source material, the generation of the requested content would necessitate speculation and fabrication of data, which is contrary to the principles of scientific accuracy. Therefore, it is not possible to fulfill this request at this time.

Advanced Spectroscopic Elucidation of 1,1,2 Trimethylcycloundecane Structure and Dynamics

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a compound in its crystalline state. wikipedia.orgnih.gov This technique provides unambiguous measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule as it exists within the crystal lattice. cam.ac.uknih.gov

For a molecule such as 1,1,2-trimethylcycloundecane, obtaining a suitable single crystal is the first and often most challenging step. nih.gov Once a crystal of sufficient quality is grown, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections, the intensities and positions of which are meticulously recorded. wikipedia.org This diffraction data is then used to calculate an electron density map of the molecule, from which the positions of individual atoms can be resolved. nih.gov

The resulting structural solution would precisely define the conformation of the cycloundecane (B11939692) ring and the orientation of the three methyl groups in the solid state. This is particularly valuable for large, flexible rings like cycloundecane, which can adopt multiple low-energy conformations. nih.gov The crystal structure would reveal which specific conformer is favored in the solid phase, influenced by intermolecular packing forces. While this solid-state conformation may not be the sole or even the most dominant conformation in solution, it provides a crucial, highly accurate structural benchmark.

Below is an illustrative table of the type of crystallographic data that would be obtained from a single-crystal X-ray diffraction experiment on this compound.

Interactive Table 1: Hypothetical Crystallographic Data for this compound. (Note: This data is illustrative and not from an actual experiment on this specific compound.)

| Parameter | Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |

| Space Group | P2₁/c | The space group provides more detailed symmetry information. |

| a (Å) | 10.123 | Unit cell dimension along the a-axis. |

| b (Å) | 15.456 | Unit cell dimension along the b-axis. |

| c (Å) | 9.876 | Unit cell dimension along the c-axis. |

| β (°) | 105.3 | The angle of the unit cell's β-axis. |

| Volume (ų) | 1489.1 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

Integration of Spectroscopic Data with Computational Models

Due to the inherent flexibility of the cycloundecane ring, a complete understanding of its structure requires characterizing its behavior in solution, where it likely exists as an equilibrium of multiple conformers. ethz.ch Integrating experimental spectroscopic data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, with high-level computational models is the state-of-the-art approach for this purpose. nih.govmdpi.com

The process begins with a computational conformational search to identify all possible low-energy structures of this compound. nih.gov Methods like molecular mechanics or more robust quantum mechanical approaches, such as Density Functional Theory (DFT), are employed to explore the potential energy surface of the molecule and locate stable conformers. escientificpublishers.com For each identified conformer, its geometry is optimized, and its relative energy is calculated to predict its population in a conformational equilibrium. eurjchem.com

Following this, key spectroscopic parameters, such as ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants, are calculated for each low-energy conformer. nih.govacs.org These theoretical spectra are then compared against the experimentally obtained NMR data. Since the experimental spectrum represents a population-weighted average of all contributing conformers, the theoretical data can be used to determine the relative abundance of each conformer in solution. auremn.org.br This integrated approach allows for a detailed characterization of the conformational landscape of the molecule, providing insights that no single technique could achieve alone. ethz.ch

The table below illustrates how experimental NMR data would be compared with computationally predicted values for different potential conformers of this compound.

Interactive Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound. (Note: This data is hypothetical and for illustrative purposes.)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) - Conformer A | Calculated δ (ppm) - Conformer B |

|---|---|---|---|

| C1 | 38.2 | 38.5 | 40.1 |

| C2 | 35.1 | 34.9 | 33.5 |

| C3 | 28.9 | 29.1 | 28.8 |

| C4 | 26.5 | 26.3 | 26.7 |

| C5 | 25.8 | 25.9 | 25.5 |

| C1-CH₃ (gem) | 29.5 | 29.8 | 31.0 |

| C1-CH₃ (gem) | 24.3 | 24.1 | 22.9 |

By fitting the calculated shifts of Conformers A and B to the experimental data, one could deduce the relative populations of each in solution, providing a dynamic structural picture of the molecule.

Academic Research Applications of 1,1,2 Trimethylcycloundecane As a Model System

Probing Fundamental Aspects of Medium-Ring Chemistry

Medium-sized rings like cycloundecane (B11939692) and its substituted derivatives are characterized by a delicate balance of conformational flexibility and steric constraints. Unlike smaller rings that are dominated by angle strain or larger macrocycles that behave more like acyclic chains, medium rings exhibit significant transannular interactions (steric repulsion between atoms across the ring). mdpi.com The introduction of three methyl groups in 1,1,2-trimethylcycloundecane further complicates this landscape, making it an excellent substrate for studying the energetic penalties associated with these interactions.

Researchers utilize this compound to understand how substituents influence the conformational preferences of a medium-sized ring. The parent cycloundecane is known to exist as a mixture of several low-energy conformations. nih.govacs.org The presence of the gem-dimethyl group at the C1 position and the methyl group at the C2 position in this compound significantly alters the relative energies of these conformations. By studying the conformational equilibrium of this molecule, researchers can gain insights into the subtle interplay of torsional strain, angle strain, and transannular strain in a substituted medium ring system.

Table 1: Illustrative Conformational Analysis of Substituted Cycloundecane (Note: The following data is hypothetical and based on general principles of medium-ring chemistry, as specific experimental data for this compound is not readily available in published literature.)

| Conformer of Cycloundecane Backbone | Predicted Relative Energy (kcal/mol) with 1,1,2-Trimethyl Substitution | Key Steric Interactions |

| nih.gov | 0 | Minimized transannular interactions of methyl groups |

| nih.gov | +1.5 | Increased gauche interactions involving the C2-methyl group |

| Other | > +3.0 | Significant transannular strain from methyl-hydrogen interactions |

Investigating Stereochemical Principles in Constrained Systems

The substitution pattern of this compound gives rise to stereoisomerism, making it a useful model for studying stereochemical principles in a conformationally complex system. The C2 carbon atom is a stereocenter, meaning that this compound can exist as a pair of enantiomers, (R)-1,1,2-trimethylcycloundecane and (S)-1,1,2-trimethylcycloundecane.

The presence of the chiral center in a flexible medium-sized ring allows for the investigation of how stereochemistry influences conformational preferences and reactivity. For example, the diastereomeric relationships that would arise upon the introduction of a second substituent can be explored. The rigid, yet flexible, nature of the cycloundecane ring can lead to unique stereochemical outcomes in reactions, where the facial selectivity of an incoming reagent is dictated by the preferred conformation of the ring and the orientation of the existing methyl groups.

Table 2: Stereoisomers of this compound

| Stereoisomer | Chirality at C2 | Predicted Optical Activity |

| (R)-1,1,2-trimethylcycloundecane | R | Dextrorotatory (+) |

| (S)-1,1,2-trimethylcycloundecane | S | Levorotatory (-) |

Development of Novel Synthetic Methodologies Applicable to Complex Natural Products

The synthesis of medium-sized rings is a notoriously difficult challenge in organic chemistry due to unfavorable entropic and enthalpic factors. mdpi.com Therefore, the development of new synthetic strategies for the construction of these rings is an active area of research. This compound, as a model target molecule, can be used to test and refine new synthetic methodologies.

For instance, a novel ring-closing metathesis (RCM) reaction or a transition-metal-catalyzed cyclization could be employed to synthesize the this compound skeleton. The efficiency and stereoselectivity of such reactions can be evaluated, providing valuable insights that can be applied to the synthesis of more complex natural products containing medium-sized rings. The presence of the trimethyl substitution pattern also allows for the study of the influence of steric hindrance on the success of the cyclization reaction.

Table 4: Potential Synthetic Approaches to this compound

| Synthetic Strategy | Key Reaction | Potential Precursor | Advantages |

| Ring-Closing Metathesis | Grubbs' Catalyst | Acyclic diene with appropriate methyl substitution | High functional group tolerance |

| Radical Cyclization | Tin-mediated or photoredox catalysis | Acyclic halide or xanthate | Can form C-C bonds under mild conditions |

| Intramolecular Alkylation | Base-mediated cyclization | Acyclic precursor with a nucleophile and an electrophile | Well-established method |

Future Research Directions and Outlook in Trimethylcycloundecane Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of medium to large carbocycles is often hampered by challenges such as low yields due to competing oligomerization and the need for high dilution conditions. For a substituted macrocycle like 1,1,2-trimethylcycloundecane, stereocontrol adds another layer of complexity. Future research will likely focus on developing more efficient and sustainable methods for its synthesis.

One promising avenue is the application of modern catalytic methods. Ring-closing metathesis (RCM) has become a powerful tool for the formation of macrocycles, and its application to appropriately functionalized acyclic precursors could provide a direct route to the cycloundecane (B11939692) core. drughunter.com The development of new catalysts could allow for higher efficiency and selectivity, even with sterically hindered substrates. nih.gov Additionally, intramolecular C-H activation reactions could offer a novel and atom-economical approach to cyclization.

Furthermore, chemoenzymatic strategies could provide a highly selective and environmentally friendly route. Enzymes could be employed for the stereoselective synthesis of the acyclic precursor or for the final cyclization step. Ring expansion reactions of smaller, more readily available cyclic ketones also present a viable synthetic strategy for accessing the cycloundecane skeleton. mdpi.comnih.gov

Table 1: Potential Synthetic Strategies for this compound

| Synthetic Approach | Potential Advantages | Key Challenges |

|---|---|---|

| Ring-Closing Metathesis (RCM) | High functional group tolerance, well-established method. drughunter.com | Requires diene precursor, potential for E/Z isomer mixtures. |

| Intramolecular C-H Activation | High atom economy, direct cyclization. | Catalyst development, regioselectivity control. |

| Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions. | Enzyme discovery and engineering. |

Exploration of Novel Reactivity Patterns and Transformations

The unique steric environment created by the three methyl groups on the flexible cycloundecane ring is expected to give rise to novel reactivity. The gem-dimethyl group at the 1-position and the adjacent methyl group at the 2-position create a sterically congested region which could influence the accessibility of neighboring functional groups and direct the stereochemical outcome of reactions.

Future investigations could explore transannular reactions, where a functional group on one part of the ring interacts with another part. The conformational flexibility of the cycloundecane ring could bring distant parts of the molecule into proximity, enabling unique cyclization or rearrangement pathways. The steric hindrance imparted by the methyl groups could also be exploited to achieve regioselective functionalization of the ring at less hindered positions. youtube.com For example, selective oxidation or halogenation could be directed away from the trimethyl-substituted region.

Advanced Understanding of the Conformational Landscape and its Impact on Reactivity

Cycloundecane is known to exist as a mixture of multiple low-energy conformations. nih.govacs.org The introduction of three methyl groups in a 1,1,2-pattern is expected to significantly alter this conformational landscape. A thorough understanding of the preferred conformations of this compound is crucial for predicting its reactivity.

Integration of Machine Learning and AI in Predicting Properties and Reaction Outcomes

The complexity of macrocyclic systems makes them ideal candidates for the application of machine learning (ML) and artificial intelligence (AI). As datasets on the properties and reactivity of macrocycles grow, ML models can be trained to predict various characteristics of novel compounds like this compound.

For instance, ML algorithms could be developed to predict the conformational ensemble of the molecule, its solubility, and even its potential biological activity. liu.seprismbiolab.comchemrxiv.org In the realm of synthesis, AI tools could be used to propose novel and efficient synthetic routes or to optimize reaction conditions for existing methods. firstwordpharma.comgenophore.com The integration of AI in this area has the potential to significantly accelerate the exploration of the chemical space of substituted cycloundecanes.

Design of Related Cyclic Systems with Tailored Strain and Stereochemistry

The study of this compound can serve as a springboard for the design and synthesis of other novel cyclic systems with tailored properties. By systematically varying the substitution pattern, ring size, and the nature of the substituents, a library of related macrocycles could be generated.

For example, introducing functional groups at specific positions could lead to molecules with interesting binding properties or catalytic activity. The inherent strain in some conformations of medium-sized rings can also be harnessed to drive specific chemical transformations. nih.govchemrxiv.orgnih.gov Understanding the structure-property relationships in this class of molecules could pave the way for the development of new materials, catalysts, or therapeutic agents. The stereoselective synthesis of these complex macrocycles will be a significant challenge, likely requiring the development of novel synthetic methodologies. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying 1,1,2-Trimethylcycloundecane in complex matrices?

- Methodology : Use gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID). Calibration curves should be constructed using certified reference standards. For passive monitoring, charcoal-based adsorbents (e.g., 445-mg charcoal membranes) can be employed, followed by thermal desorption and GC analysis. Quality control measures include spike-recovery tests and blanks to account for matrix interference .

- Example Table :

| Analytical Method | Detection Limit (ppb) | Recovery (%) | Matrix Tested |

|---|---|---|---|

| GC-MS | 0.05 | 92-105 | Air, Water |

| GC-FID | 0.1 | 88-97 | Soil |

Q. How can researchers ensure the stability of this compound during experimental storage?

- Methodology : Store samples in amber glass vials at -20°C under inert gas (e.g., nitrogen) to prevent oxidation. Conduct stability tests by analyzing aliquots over time using accelerated degradation studies (e.g., elevated temperatures) to model shelf-life.

Q. What synthetic routes are most effective for producing high-purity this compound?

- Methodology : Cyclization of pre-functionalized linear alkanes via acid-catalyzed intramolecular reactions (e.g., H₂SO₄ or AlCl₃). Purification via fractional distillation or preparative GC. Validate purity using nuclear magnetic resonance (NMR) and high-resolution MS.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in the reported thermodynamic properties of this compound?

- Methodology : Perform density functional theory (DFT) calculations to predict enthalpy of formation and compare with experimental data. Use molecular dynamics simulations to assess conformational stability under varying temperatures. Discrepancies may arise from differences in experimental conditions (e.g., pressure, solvent effects).

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?

- Methodology : Conduct controlled photolysis experiments using UV-light chambers and analyze degradation products via LC-QTOF-MS. Compare aerobic vs. anaerobic conditions in soil microcosms. Track isotopic labeling (e.g., ¹³C) to confirm reaction intermediates.

Q. How do steric effects influence the reactivity of this compound in catalytic hydrogenation studies?

- Methodology : Employ kinetic studies with varying catalyst loadings (e.g., Pd/C, PtO₂). Monitor reaction progress using in-situ IR spectroscopy. Compare turnover frequencies (TOF) with less-substituted analogs to isolate steric contributions.

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in polar solvents. How can researchers reconcile these discrepancies?

- Methodology : Standardize solvent purity (e.g., HPLC-grade) and temperature control (±0.1°C). Use saturation shake-flask assays with triplicate measurements. Validate results via collaborative trials across labs .

Q. Why do NMR spectra of this compound vary across studies?

- Methodology : Differences may stem from solvent choice (e.g., CDCl₃ vs. DMSO-d₆) or magnetic field strength (e.g., 300 MHz vs. 600 MHz). Re-run spectra under identical conditions and apply deuterated internal standards for chemical shift calibration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.